- Method for preparing phenoxycarboxylic acid-type weedicide, China, , ,

Cas no 94-81-5 (MCPB)

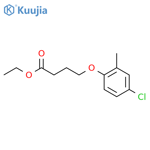

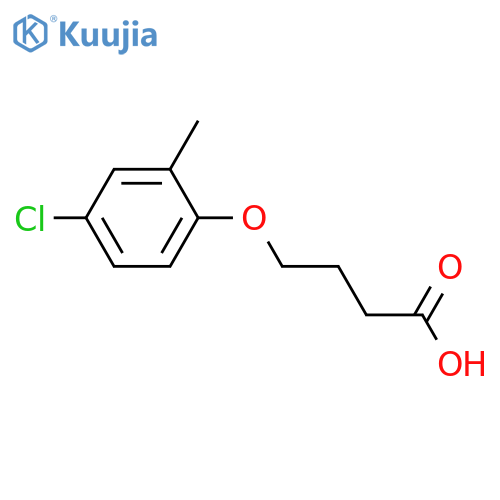

MCPB structure

Nome do Produto:MCPB

MCPB Propriedades químicas e físicas

Nomes e Identificadores

-

- Butanoic acid,4-(4-chloro-2-methylphenoxy)-

- MCPB

- 4-(4-Chloro-2-methylphenoxy)butanoic acid

- 4-(4-CHLORO-2-METHYLPHENOXY)-BUTYRIC ACID

- MCPB - acid

- MCPB Solution

- 2M-4CM

- 4-(4-chloro-o-tolyloxy)butyric acid

- Bexone

- Legumex

- MCPB100µg

- MCP-butyric

- Thitrol

- Trifolex

- Trotox

- 4MCPB

- CMPB

- NSC 102796

- U46 MCPB

- gamma-MCPB

- 4-(4-Chloro-2-methylphenoxy)butanoic acid (ACI)

- Butyric acid, 4-[(4-chloro-o-tolyl)oxy]- (8CI)

- (4-Chloro-o-tolyloxy)butyric acid

- 2,4-MCPB

- 2-Methyl-4-chlorophenoxy-γ-butyrate

- 2-Methyl-4-chlorophenoxy-γ-butyric acid

- 2-Methyl-4-chlorophenoxybutyric acid

- 2M4KhM

- 4-(2-Methyl-4-chlorophenoxy)butyric acid

- 4-(4-Chloro-2-methylphenoxy)butyric acid

- 4-(4-Chlroro-2-methylphenoxy)butanoic acid

- 4-Chloro-2-methylphenoxybutyric acid

- γ-MCPB

-

- MDL: MFCD00002820

- Inchi: 1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)

- Chave InChI: LLWADFLAOKUBDR-UHFFFAOYSA-N

- SMILES: O=C(CCCOC1C(C)=CC(Cl)=CC=1)O

Propriedades Computadas

- Massa Exacta: 228.05500

- Massa monoisotópica: 228.055

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 5

- Complexidade: 208

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: nothing

- Superfície polar topológica: 46.5A^2

Propriedades Experimentais

- Cor/Forma: Crystalline solid

- Densidade: 1.230±0.06 g/cm3 (20 ºC 760 Torr),

- Ponto de Fusão: 101-102 ºC (ligroine )

- Ponto de ebulição: 327.31°C (rough estimate)

- Ponto de Flash: 191.5°C

- Índice de Refracção: 1.4530 (estimate)

- Solubilidade: Very slightly soluble (0.18 g/l) (25 º C),

- PSA: 46.53000

- LogP: 2.89200

- Solubilidade: Insoluble in water \ phenol, soluble in ethanol

MCPB Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H410

- Declaração de Advertência: P273-P501

- Número de transporte de matérias perigosas:UN3077 9/PG 3

- WGK Alemanha:3

- Código da categoria de perigo: 50/53

- Instrução de Segurança: S26; S36; S37

- RTECS:ES8575000

-

Identificação dos materiais perigosos:

- Frases de Risco:R50/53

- Condição de armazenamento:0-6°C

MCPB Dados aduaneiros

- CÓDIGO SH:2918990023

- Dados aduaneiros:

China Customs Code:

2918990023Overview:

2918990023 2nail4Chlorobutyric acid.Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

S.Import and Export Pesticide Registration Certificate

Summary:

2918990023 4-(4-chloro-2-methylphenoxy)butanoic acid.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

MCPB Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17361-2.5g |

4-(4-chloro-2-methylphenoxy)butanoic acid |

94-81-5 | 95% | 2.5g |

$149.0 | 2023-09-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250295-100mg |

MCPB, |

94-81-5 | 100mg |

¥203.00 | 2023-09-05 | ||

| abcr | AB540342-1 g |

4-(4-Chloro-2-methylphenoxy)butanoic acid, 95%; . |

94-81-5 | 95% | 1g |

€160.40 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19100-100mg |

2-methyl-4-chlorophenoxybutyric acid |

94-81-5 | 100mg |

¥668.0 | 2021-09-08 | ||

| TRC | M199728-250mg |

MCPB |

94-81-5 | 250mg |

$620.00 | 2023-05-18 | ||

| abcr | AB540342-250 mg |

4-(4-Chloro-2-methylphenoxy)butanoic acid, 95%; . |

94-81-5 | 95% | 250MG |

€96.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250295-100 mg |

MCPB, |

94-81-5 | 100MG |

¥203.00 | 2023-07-11 | ||

| Enamine | EN300-17361-1.0g |

4-(4-chloro-2-methylphenoxy)butanoic acid |

94-81-5 | 95% | 1.0g |

$81.0 | 2023-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396380-1g |

4-(4-Chloro-2-methylphenoxy)butanoic acid |

94-81-5 | 98% | 1g |

¥840.00 | 2024-04-24 | |

| A2B Chem LLC | AH82315-100mg |

MCPB |

94-81-5 | 100mg |

$459.00 | 2024-07-18 |

MCPB Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: 1-Octadecanesulfonic acid ; 2 h, 85 °C

Referência

Synthetic Routes 2

Condições de reacção

Referência

- Aryloxyalkanoic acids, their esters and cycling products as pesticide-active compounds, Wissenschaftliche Zeitschrift der Paedagogischen Hochschule Karl Liebknecht Potsdam, 1977, 21(1), 29-46

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium carbonate ; 5 h, 70 °C; 70 °C → rt

1.2 Reagents: Chlorine Catalysts: Iron oxide (Fe2O3) , 1,1′-Thiobis[2,4,6-trimethylbenzene] ; 0.5 h, 0 °C

1.3 Reagents: 1-Octadecanesulfonic acid Solvents: Water ; 2 h, 85 °C

1.2 Reagents: Chlorine Catalysts: Iron oxide (Fe2O3) , 1,1′-Thiobis[2,4,6-trimethylbenzene] ; 0.5 h, 0 °C

1.3 Reagents: 1-Octadecanesulfonic acid Solvents: Water ; 2 h, 85 °C

Referência

- Method for preparing phenoxy carboxylic acid-type weedicide, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium hydroxide

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Synthesis and Herbicidal Activity of α-(Substituted Phenoxybutyryloxy or Valeryloxy)alkylphosphonates and 2-(Substituted Phenoxybutyryloxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one, Journal of Agricultural and Food Chemistry, 2016, 64(37), 6911-6915

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium ; 8 h, 2 MPa, 110 °C

Referência

- Benzene hydroalkylation to cyclohexylbenzene over different zeolites supported Pd catalysts, Shiyou Xuebao, 2020, 36(1), 70-77

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Butyllithium , 1-Octadecanesulfonic acid Solvents: Water ; 2 h, 85 °C

Referência

- Preparation method of phenoxy carboxylic acid herbicide, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Phosphoric acid Solvents: Water ; 3 h, 95 °C

Referência

- Preparation method of phenoxy carboxylic acid herbicide, China, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Toluene ; 90 °C; 0.5 h, 90 °C

1.2 Reagents: Chlorine Catalysts: Titania , 2-Ethylthiazole ; 0.5 h, 50 °C

1.3 Reagents: Phosphoric acid Solvents: Water ; 3 h, 95 °C

1.2 Reagents: Chlorine Catalysts: Titania , 2-Ethylthiazole ; 0.5 h, 50 °C

1.3 Reagents: Phosphoric acid Solvents: Water ; 3 h, 95 °C

Referência

- Preparation of phenoxycarboxylic acid derivatives as herbicides, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Carbon dioxide , Hantzsch ester , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referência

- Carboxylation of Aromatic and Aliphatic Bromides and Triflates with CO2 by Dual Visible-Light-Nickel Catalysis, Angewandte Chemie, 2017, 56(43), 13426-13430

Synthetic Routes 10

Condições de reacção

Referência

- Method for purifying phenoxycarboxylic acid herbicide, China, , ,

Synthetic Routes 11

Condições de reacção

Referência

- Selective Inhibition of Histone Deacetylases Sensitizes Malignant Cells to Death Receptor Ligands, Molecular Cancer Therapeutics, 2010, 9(1), 246-256

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Xylene ; 70 °C; 0.5 h, 70 °C

1.2 Reagents: Chlorine Catalysts: Iron oxide , 1,1′-Thiobis[2,4,6-trimethylbenzene] ; 0.5 h, 0 °C

1.3 Reagents: Sodium octadecylsulfonate Solvents: Water ; 2 h, 85 °C

1.2 Reagents: Chlorine Catalysts: Iron oxide , 1,1′-Thiobis[2,4,6-trimethylbenzene] ; 0.5 h, 0 °C

1.3 Reagents: Sodium octadecylsulfonate Solvents: Water ; 2 h, 85 °C

Referência

- Preparation of phenoxycarboxylic acid derivatives as herbicides, China, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Manganese Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , 2,9-Diethyl-1,10-phenanthroline Solvents: Dimethylacetamide ; overnight, pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Ni-Catalyzed Carboxylation of Unactivated Primary Alkyl Bromides and Sulfonates with CO2, Journal of the American Chemical Society, 2014, 136(32), 11212-11215

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C

Referência

- Novel Shikonin Derivatives Targeting Tubulin as Anticancer Agents, Chemical Biology & Drug Design, 2014, 84(5), 603-615

Synthetic Routes 15

Condições de reacção

Referência

- Process for preparation of flake or granular phenoxycarboxylic acids, China, , ,

Synthetic Routes 16

Condições de reacção

Referência

- A method for preparing (4-chloro-2-methylphenoxy)alkanoic acids, World Intellectual Property Organization, , ,

MCPB Raw materials

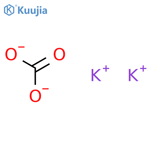

- Potassium carbonate

- Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate

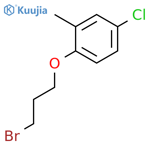

- 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene

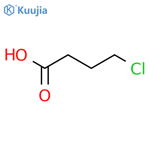

- 4-Chlorobutanoic acid

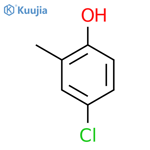

- 4-Chloro-2-methylphenol

- 2-ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate

MCPB Preparation Products

MCPB Literatura Relacionada

-

Juliusz Pernak,Micha? Niemczak,Katarzyna Materna,Krzysztof ?elechowski,Katarzyna Marcinkowska,Tadeusz Praczyk RSC Adv. 2016 6 7330

-

Steven T. J. Droge,Geoff Hodges,Mark Bonnell,Steve Gutsell,Jayne Roberts,Alexandre Teixeira,Elin L. Barrett Environ. Sci.: Processes Impacts 2023 25 621

-

H. G. Higson,D. Butler Analyst 1960 85 657

-

D. C. Abbott,H. Egan,E. W. Hammond,J. Thomson Analyst 1964 89 480

-

Matthieu G. M. Groenewegen,Nico C. van de Merbel,Jaroslav Slobodnik,Henk Lingeman,Udo A. Th. Brinkman Analyst 1994 119 1753

94-81-5 (MCPB) Produtos relacionados

- 2095396-73-7([(1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanamine)

- 2228274-81-3(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazole-3-carboxylic acid)

- 1040679-63-7(N-(4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide)

- 1261560-48-8(3-Fluoro-6-(4-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile)

- 1689939-70-5((2S)-2-amino-4-cyclopentylbutanoic acid)

- 1803959-93-4(Ethyl 2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate)

- 73437-27-1(1,2-Benzisothiazole-3-carboxaldehyde)

- 1185164-66-2(1-(1-ethyl-1H-imidazol-2-yl)-4-(2-methylbenzoyl)piperazine hydrochloride)

- 2680811-84-9(benzyl N-[(1-chloro-2,2-difluorocyclopropyl)methyl]carbamate)

- 2229083-12-7({1-(2,5-difluoro-4-methylphenyl)methylcyclopropyl}methanol)

Fornecedores recomendados

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

atkchemica

Membro Ouro

CN Fornecedor

Reagente